molecular formula C7H15NSi B1319348 4-(Trimethylsilyl)-3-butyn-1-amine CAS No. 183208-71-1

4-(Trimethylsilyl)-3-butyn-1-amine

Cat. No. B1319348
CAS RN: 183208-71-1
M. Wt: 141.29 g/mol
InChI Key: PMOCSIGHRYWEGB-UHFFFAOYSA-N
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Description

4-(Trimethylsilyl)-3-butyn-1-amine is an organic compound that contains a trimethylsilyl group. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .


Synthesis Analysis

The synthesis of compounds with trimethylsilyl groups often involves the use of a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .


Molecular Structure Analysis

The molecular structure of 4-(Trimethylsilyl)-3-butyn-1-amine is characterized by the presence of a trimethylsilyl group. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .


Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .

Scientific Research Applications

1. Synthesis of Functionalized Indolizines

The compound 4-(trimethylsilyl)-3-butyn-2-one, closely related to 4-(Trimethylsilyl)-3-butyn-1-amine, has been used effectively as a dipolarophile in [3+2] cycloaddition reactions with cycloimmonium salts. This process leads to the creation of 1-acetylindolizines, which have potential cytostatic activity, indicating a significant contribution to medicinal chemistry and drug development (Zubas et al., 2023).

2. Asymmetric Synthesis of Enantiopure Compounds

4-(Trimethylsilyl)-3-butyn-2-one, another related compound, has been utilized in the synthesis of enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol. This process involves an asymmetric reduction with immobilized Candida parapsilosis cells, showcasing the role of 4-(Trimethylsilyl)-3-butyn-1-amine derivatives in producing key intermediates for pharmacologically relevant compounds, such as 5-lipoxygenase inhibitors (Zhang et al., 2008).

3. Conjugate Amination Reactions

Lithium mesitylmethyl(trimethylsilyl)amide, a derivative of 4-(Trimethylsilyl)-3-butyn-1-amine, has been successfully applied in chiral ligand-controlled conjugate addition reactions. This has resulted in high enantioselectivity and yield in the amination of acyclic and cyclic enoates, demonstrating the compound's utility in organic synthesis and the creation of complex molecular structures (Sakai et al., 2006).

4. Synthesis of Chiral Allenylindium Reagent

The compound 4-TMS-3-butyn-2-ol, derived from 4-(Trimethylsilyl)-3-butyn-1-amine, has been used in lipase-mediated resolution. Its mesylate derivatives are precursors to a chiral allenylindium reagent, which is highly selective and efficient in additions to aldehydes. This highlights its importance in synthetic organic chemistry, particularly in the creationof homopropargylic alcohol adducts with high stereoselectivity (Marshall et al., 2001).

5. Biocatalytic Reduction for Enantioselective Synthesis

Biocatalytic reduction of 4-(trimethylsilyl)-3-butyn-2-one to enantiopure (R)-4-(trimethylsilyl)-3-butyn-2-ol was achieved using a novel strain of Acetobacter sp. isolated from kefir. This process exhibits high enantioselectivity and yield, emphasizing the potential of 4-(Trimethylsilyl)-3-butyn-1-amine derivatives in enzymatic synthesis, particularly for creating enantiomerically pure substances (Xiao et al., 2009).

6. Catalysis in Gold-Complexes

Gold complexes using trimethylsilyl derivatives, akin to 4-(Trimethylsilyl)-3-butyn-1-amine, have catalyzed the oxidative α-cyanation of tertiary amines. This reaction provides a pathway to α-aminonitriles under acid-free conditions, showcasing the versatility of trimethylsilyl compounds in catalysis and organic synthesis (Zhang et al., 2011).

7. Synthesis and Characterization in Inorganic Chemistry

Trimethylsilyl amines, including those related to 4-(Trimethylsilyl)-3-butyn-1-amine, have been synthesized and characterized for various applications in inorganic chemistry. These compounds are crucial in exploring the properties and reactions of different chemical species, furthering our understanding of chemical interactions and synthesis (Gaul et al., 2000).

Mechanism of Action

The reaction of trimethylsilyl groups occurs through an S N 2-like mechanism with the alcohol attacking a trialkyl-substitued silicon atom . Normally, an S N 2 reaction would not be viable for the analogous tert-butyl chloride due to the steric hindrance of the tertiary electrophilic carbon . Being a third-row atom, silicon is larger and forms longer bonds than carbon .

Safety and Hazards

Safety data sheets indicate that compounds with trimethylsilyl groups can be hazardous. They can be flammable and cause skin corrosion, serious eye damage, and specific target organ toxicity . They may also be harmful if swallowed and may cause drowsiness or dizziness .

Relevant Papers Several papers were found during the search. One paper discusses the mass spectral fragmentation of trimethylsilyl and related alkylsilyl derivatives used for preparing samples for analysis, mainly by combined gas chromatography and mass spectrometry . Another paper discusses the critical considerations for trimethylsilyl derivatives of 24 primary metabolites measured by gas chromatography–tandem mass spectrometry .

properties

IUPAC Name

4-trimethylsilylbut-3-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NSi/c1-9(2,3)7-5-4-6-8/h4,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOCSIGHRYWEGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599339
Record name 4-(Trimethylsilyl)but-3-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trimethylsilyl)-3-butyn-1-amine

CAS RN

183208-71-1
Record name 4-(Trimethylsilyl)but-3-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-aminobut-1-yn-1-yl)trimethylsilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lithium aluminium hydride (0.095 g; 2.51 mmol) was added to a mixture of (4-azidobut-1-ynyl)trimethylsilane (0.700 g; 4.18 mmol) in diethyl ether. The resulting mixture was stirred at room temperature for two hours and carefully quenched with water and sodium hydroxide (10% in water). The aqueous layer was extracted with diethyl ether dried over magnesium sulfate, and concentrated under reduced pressure to yield 0.349 g (60%) of 4-(trimethylsilyl)but-3-yn-1-amine.
Quantity
0.095 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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